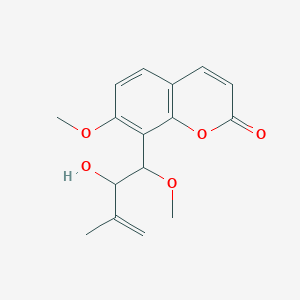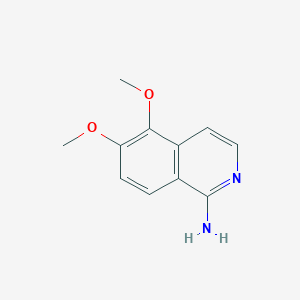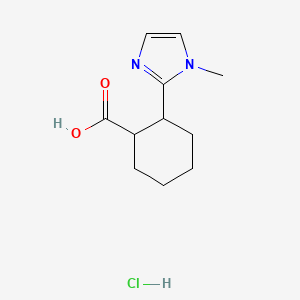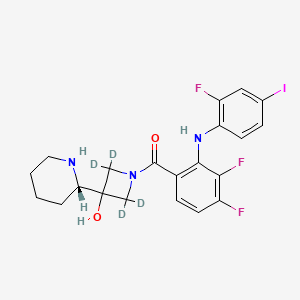
Cobimetinib-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobimetinib-d4 is a deuterated form of cobimetinib, a potent and selective inhibitor of mitogen-activated protein kinase kinase 1 (MAP2K1 or MEK1). Cobimetinib is primarily used in combination with vemurafenib for the treatment of unresectable or metastatic melanoma with a BRAF V600 mutation . The deuterated form, this compound, is designed to improve the pharmacokinetic properties of the original compound by replacing certain hydrogen atoms with deuterium.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cobimetinib involves several key steps starting from (2S)-2-piperidinecarboxylic acid. The process includes nitrification, hydrolysis, esterification, and Boc protection to produce an intermediate. This intermediate undergoes addition, reduction, and cyclization reactions to form another intermediate, which is then subjected to a condensation reaction with a side chain to produce cobimetinib . The preparation method is economical, environmentally friendly, and suitable for industrial production.
Industrial Production Methods
The industrial production of cobimetinib follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available raw materials and a simple, scalable process that ensures high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Cobimetinib-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product is formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Cobimetinib-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the effects of deuterium substitution on the pharmacokinetics and pharmacodynamics of cobimetinib.
Biology: Investigated for its role in inhibiting the MEK pathway, which is involved in cell proliferation and survival.
Medicine: Primarily used in the treatment of unresectable or metastatic melanoma with a BRAF V600 mutation. .
Industry: Used in the development of new therapeutic agents and as a reference compound in drug development.
Mecanismo De Acción
Cobimetinib-d4 exerts its effects by selectively inhibiting MEK1 and MEK2, which are upstream regulators of the extracellular signal-related kinase (ERK) pathway. This pathway promotes cellular proliferation, and its inhibition leads to reduced tumor growth and increased apoptosis. This compound binds to the MEK proteins, preventing their activation and subsequent signaling through the ERK pathway .
Comparación Con Compuestos Similares
Cobimetinib-d4 is unique compared to other MEK inhibitors due to its deuterium substitution, which enhances its pharmacokinetic properties. Similar compounds include:
Trametinib: Another MEK inhibitor used in the treatment of melanoma.
Selumetinib: Used in the treatment of neurofibromatosis type 1 and other cancers.
Binimetinib: Investigated for its potential in treating various cancers.
This compound stands out due to its improved stability and reduced metabolic degradation, making it a valuable tool in both research and clinical settings .
Propiedades
Fórmula molecular |
C21H21F3IN3O2 |
|---|---|
Peso molecular |
535.3 g/mol |
Nombre IUPAC |
[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[2,2,4,4-tetradeuterio-3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone |
InChI |
InChI=1S/C21H21F3IN3O2/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17/h4-7,9,17,26-27,30H,1-3,8,10-11H2/t17-/m0/s1/i10D2,11D2 |
Clave InChI |
BSMCAPRUBJMWDF-ONYSTAKYSA-N |
SMILES isomérico |
[2H]C1(C(C(N1C(=O)C2=C(C(=C(C=C2)F)F)NC3=C(C=C(C=C3)I)F)([2H])[2H])([C@@H]4CCCCN4)O)[2H] |
SMILES canónico |
C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B12431309.png)
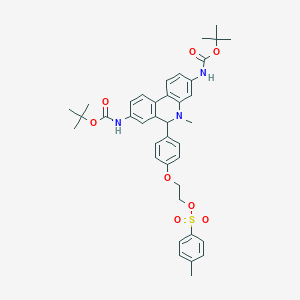

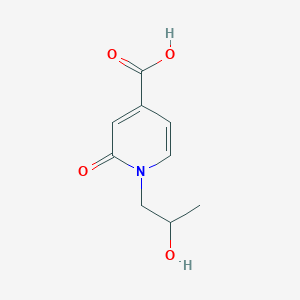
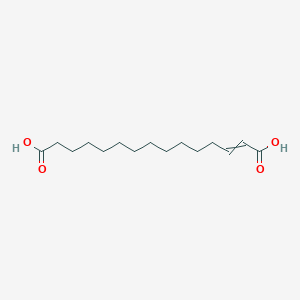
![Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12431329.png)
![trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate](/img/structure/B12431336.png)

![(3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one](/img/structure/B12431364.png)
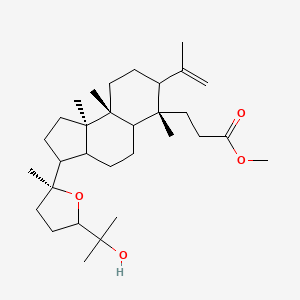
![5-[3-[5-(2,3-dimethylphenoxy)pyrazin-2-yl]-5-methyl-1,2,4-triazol-4-yl]-1H-pyridin-2-one](/img/structure/B12431370.png)
